N-(diphenylmethyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(diphenylmethyl)-4-fluorobenzenesulfonamide is an organic compound characterized by the presence of a diphenylmethyl group, a fluorine atom, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-fluorobenzenesulfonamide typically involves the reaction of diphenylmethanol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of diphenylmethanol is replaced by the sulfonyl chloride group, forming the sulfonamide linkage.
Reaction Conditions:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Time: Several hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonamide group or to reduce other functional groups within the molecule.
Substitution: The fluorine atom or the sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(diphenylmethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the diphenylmethyl and fluorine groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(diphenylmethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
N-(diphenylmethyl)-4-methylbenzenesulfonamide: Features a methyl group, which can influence its steric and electronic characteristics.
Uniqueness
N-(diphenylmethyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form specific interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
Molecular Formula |
C19H16FNO2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-benzhydryl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H16FNO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H |
InChI Key |
FUBHLJWJTBEEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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